molecular formula C9H8BrNO2 B6161926 3-bromo-5-formyl-N-methylbenzamide CAS No. 1289194-52-0

3-bromo-5-formyl-N-methylbenzamide

Cat. No.: B6161926
CAS No.: 1289194-52-0
M. Wt: 242.07 g/mol
InChI Key: USIICMVOEIWUKN-UHFFFAOYSA-N
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Description

3-Bromo-5-formyl-N-methylbenzamide is an organic compound with the molecular formula C9H8BrNO2. It is a derivative of benzamide, featuring a bromine atom at the 3-position, a formyl group at the 5-position, and a methyl group attached to the nitrogen atom of the amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-formyl-N-methylbenzamide typically involves the bromination of N-methylbenzamide followed by formylation. One common method includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-formyl-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium), solvents (e.g., ethanol, dichloromethane).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

Major Products Formed

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Reduction: 3-bromo-5-hydroxymethyl-N-methylbenzamide.

    Oxidation: 3-bromo-5-carboxy-N-methylbenzamide.

Scientific Research Applications

3-Bromo-5-formyl-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-5-formyl-N-methylbenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-formyl-N-methylbenzamide is unique due to the presence of both the bromine and formyl groups on the benzene ring, as well as the methyl group on the nitrogen atom. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

1289194-52-0

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

3-bromo-5-formyl-N-methylbenzamide

InChI

InChI=1S/C9H8BrNO2/c1-11-9(13)7-2-6(5-12)3-8(10)4-7/h2-5H,1H3,(H,11,13)

InChI Key

USIICMVOEIWUKN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)C=O)Br

Purity

95

Origin of Product

United States

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